2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-
Description
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- belongs to the 7-azaoxyindole class, a heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial properties . Its structure features a pyrrolopyridinone core substituted with a bromine atom at position 5 and a methylthio (-SMe) group at position 3. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira), making it a key intermediate in medicinal chemistry . The methylthio group contributes to hydrophobic interactions and may modulate metabolic stability compared to polar substituents like hydroxyl or amino groups .
Properties
Molecular Formula |
C8H7BrN2OS |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2OS/c1-13-6-5-2-4(9)3-10-7(5)11-8(6)12/h2-3,6H,1H3,(H,10,11,12) |
InChI Key |
AXQWFGJYNLIUED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=C(NC1=O)N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Thiomethylation: The methylthio group can be introduced using reagents like methylthiolating agents (e.g., methylthiol chloride) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its role as an anticancer agent . It has been identified as a potent inhibitor of angiogenesis, which is crucial for tumor growth and metastasis. The compound inhibits tumor growth both in vitro and in vivo by targeting the vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) .
Case Study:
In mouse models of cancer, treatment with this compound demonstrated a marked reduction in tumor size and angiogenesis, highlighting its potential as a therapeutic agent against various cancers such as melanoma and lung cancer .
Anti-inflammatory Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridin-2-one compounds exhibit anti-inflammatory effects. The presence of specific substituents can enhance their efficacy in reducing inflammation .
Example:
A study published in the Journal of Medicinal Chemistry reported that certain derivatives showed promising results in alleviating symptoms associated with inflammatory diseases .
Central Nervous System (CNS) Effects
Preliminary studies suggest that this compound may have potential applications in treating CNS disorders due to its ability to cross the blood-brain barrier. Its structural characteristics allow it to interact with neurotransmitter systems, although more research is needed to fully elucidate these effects .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications:
Key Findings:
Substituent Effects on Reactivity and Stability :
- The methylthio (-SMe) group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. It is less polar than hydroxyl (-OH) but more metabolically stable than thiol (-SH) groups .
- Fluorine substituents (e.g., 3,3-diF) increase electronegativity and metabolic stability but may reduce solubility due to enhanced hydrophobicity .
- Bromine at position 5 is a common feature for facilitating cross-coupling reactions, enabling diversification of the core structure .
Biological Activity Trends: Hydroxyl and amino substituents at position 3 are associated with hydrogen bonding capabilities, enhancing interactions with biological targets like kinases . Methylthio and methyl groups may improve pharmacokinetic profiles by reducing oxidative metabolism compared to hydroxylated analogs .
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, specifically the compound 5-bromo-1,3-dihydro-3-(methylthio)-, has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to synthesize existing research findings on its biological effects, focusing on anti-inflammatory, antimicrobial, and anticancer properties.
The compound has the following chemical characteristics:
- IUPAC Name : 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- CAS Number : 183208-34-6
- Molecular Formula : C7H5BrN2O
- Molecular Weight : 213.03 g/mol
- Purity : 97% .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds structurally related to our target compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Target |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.04 ± 0.02 | COX-2 |
This suggests that modifications in the structure of pyrrolo[2,3-b]pyridine can enhance its anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial properties of various pyrrolo derivatives have also been explored. For example, compounds derived from this class have exhibited activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives are effective against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | Bacteria |
|---|---|---|
| Compound C | 50 | E. coli |
| Compound D | 75 | S. agalactiae |
These findings suggest that structural variations can lead to enhanced antibacterial properties.
Anticancer Properties
Emerging research indicates that pyrrolo[2,3-b]pyridine derivatives may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies have demonstrated that specific substitutions on the pyrrolo framework can enhance cytotoxicity against breast and colon cancer cells .
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, derivatives similar to our compound significantly reduced inflammation compared to control groups .
- Cell Line Studies : In vitro assays using human cancer cell lines showed that certain pyrrolo derivatives induced apoptosis in a dose-dependent manner. The presence of electron-withdrawing groups was noted to enhance this effect .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural features:
- Substituents : Electron-donating groups tend to enhance anti-inflammatory activity.
- Halogen Atoms : The presence of bromine has been associated with increased antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
